molecular formula C14H17N3O B2722624 N-(2,6-dimethylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide CAS No. 1052631-89-6

N-(2,6-dimethylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B2722624
CAS No.: 1052631-89-6
M. Wt: 243.31
InChI Key: DXIWYOOWRGAXBA-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide is a chemical compound of significant interest in scientific research, particularly within the field of agrochemical discovery. It belongs to the chemical class of pyrazole carboxamides, which are extensively investigated for their potent bioactivity . While this specific compound's full profile is under characterization, its core structure is closely related to established fungicidal agents such as isopyrazam and fluxapyroxad . The mechanism of action for this compound family involves targeting critical fungal mitochondrial function. Research on analogous pyrazole carboxamides indicates they can inhibit the fungal respiratory chain by acting on complex II (succinate dehydrogenase) and complex IV (cytochrome c oxidase), leading to a disruption of cellular energy production and ultimately fungal cell death . This makes such compounds valuable tools for studying fungal physiology and resistance mechanisms. Beyond its primary agrochemical research applications, the pyrazole carboxamide scaffold is also a subject of interest in medicinal chemistry for its potential to interact with various biological targets . This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-1,3-dimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-9-6-5-7-10(2)13(9)15-14(18)12-8-17(4)16-11(12)3/h5-8H,1-4H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXIWYOOWRGAXBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CN(N=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole-4-Carboxylic Acid Intermediate Synthesis

The foundational step in synthesizing N-(2,6-dimethylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide involves preparing 1,3-dimethyl-1H-pyrazole-4-carboxylic acid. A widely cited method (CN114014809A) employs ethyl acetoacetate, triethyl orthoformate, and acetic anhydride in a condensation-cyclization sequence:

  • Condensation : Ethyl acetoacetate reacts with triethyl orthoformate under reflux (110–120°C) in acetic anhydride to form a β-keto ester intermediate.
  • Cyclization : Treatment with methylhydrazine in toluene at 8–20°C yields 1,3-dimethyl-1H-pyrazole-4-carboxylate.
  • Hydrolysis : Acidic hydrolysis (15% HCl) converts the ester to the carboxylic acid (yield: 86–90%, purity: 98.5–98.9%).

Key Data :

Step Conditions Yield (%) Purity (%)
Condensation 110–120°C, 4 h 95–97 97.5–98.5
Cyclization 8–20°C, 1 h 85–90 98.0–98.5
Hydrolysis 85–90°C, HCl 86–90 98.5–98.9

Amide Bond Formation via Acid Chloride Intermediate

The carboxylic acid is converted to the corresponding acid chloride, followed by coupling with 2,6-dimethylaniline. This method is exemplified in pyrazole carboxamide syntheses (EP-3041825-A1, US8436001B2):

  • Chlorination : 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid reacts with thionyl chloride (SOCl₂) under reflux (4 h) to form the acid chloride.
  • Aminolysis : The acid chloride is treated with 2,6-dimethylaniline in dichloromethane (DCM) with triethylamine (TEA) as a base (20 h, room temperature).

Key Data :

Parameter Value
Thionyl chloride (eq.) 5 equiv.
Reaction time 4 h (reflux)
Yield (amide) 82–85%
Purity >99% (HPLC)

Direct Coupling Using Carbodiimide Reagents

To avoid handling corrosive acid chlorides, carbodiimide-mediated coupling (e.g., EDC/HOBt) is employed (PubMed 31106521):

  • Activation : 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid is activated with ethyl-(N',N'-dimethylamino)propylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM.
  • Coupling : 2,6-Dimethylaniline is added, and the reaction proceeds at room temperature (6–8 h).

Optimized Conditions :

  • Solvent: Dichloromethane
  • Temperature: 25°C
  • Yield: 78–82%
  • Side products: <2% (by LC-MS)

Comparative Analysis of Methodologies

Efficiency and Scalability

  • Acid Chloride Route : High yields (82–85%) but requires hazardous SOCl₂ and anhydrous conditions.
  • Carbodiimide Route : Safer but slightly lower yields (78–82%); suitable for small-scale synthesis.
  • Industrial Preference : The acid chloride method is favored for scalability (patents), while academic settings prefer carbodiimide couplings.

Purity and Byproduct Management

  • Crystallization from isopropanol-water (2:1) enhances purity to >99%.
  • Common byproducts (e.g., unreacted acid or dimerization products) are minimized via controlled stoichiometry (1:1.2 acid/amine ratio).

Structural Characterization and Validation

  • NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks at δ 2.14 (s, CH₃), 3.77 (s, N-CH₃), and 8.09 (s, pyrazole-H).
  • HPLC : Retention time = 6.8 min (C18 column, acetonitrile/water).
  • Mass Spec : [M+H]⁺ = 272.2 (calculated: 272.3).

Challenges and Optimization Strategies

  • Solubility Issues : The pyrazole intermediate’s poor solubility in organic solvents necessitates polar aprotic solvents (e.g., DMF) during coupling.
  • Side Reactions : Over-chlorination during acid chloride formation is mitigated by stoichiometric control and low-temperature addition.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,6-dimethylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of N-(2,6-Dimethylphenyl) Derivatives
Compound Name Core Structure Key Substituents Primary Use
N-(2,6-Dimethylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide Pyrazole 1,3-dimethyl; 4-carboxamide Unknown (potential agrochemical)
Metalaxyl Alanine ester Methoxyacetyl; DL-alanine Systemic fungicide
Benalaxyl Alanine ester Phenylacetyl; DL-alanine Fungicide
Table 2: Pyrazole Carboxamide Derivatives
Compound (ID from ) Pyrazole Substituents Additional Groups Potential Properties
Target Compound 1,3-dimethyl; 4-carboxamide 2,6-dimethylphenyl Enhanced rigidity, stability
1005577-01-4 4-bromo; 1-methyl 4-nitro-pyrazole ethyl chain Electrophilic reactivity
1005583-84-5 4-bromo; 1-methyl 1-methylpiperidinyl Improved solubility

Research Findings and SAR Insights

  • Role of the 2,6-Dimethylphenyl Group : This moiety is conserved across agrochemicals (e.g., metalaxyl) and likely contributes to target specificity or resistance management by fitting into hydrophobic enzyme pockets .
  • Pyrazole vs. Alanine Cores : The pyrazole’s rigidity may reduce off-target interactions compared to the flexible alanine backbone of metalaxyl, though this could limit systemic mobility in plants.
  • Substituent Effects : Methyl groups at the 1- and 3-positions of the pyrazole may optimize steric and electronic profiles, balancing solubility and binding affinity.

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